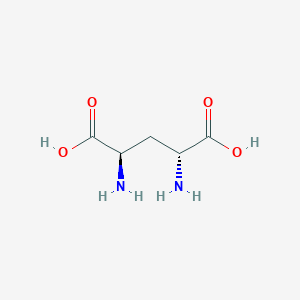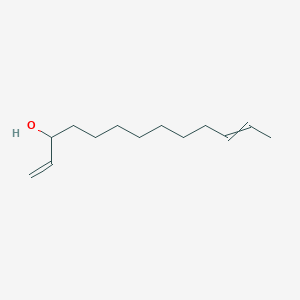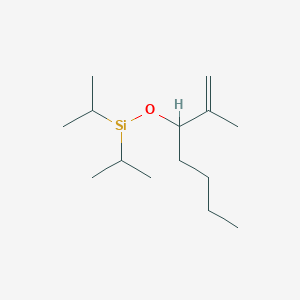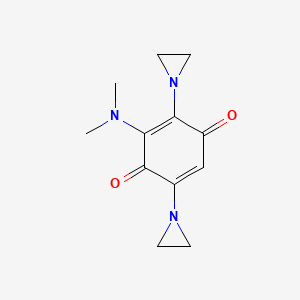
D-Glutamic acid, 4-amino-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glutamic acid, 4-amino-, (4R)-: is a stereoisomer of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group at the fourth carbon in the R-configuration. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through diet .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 4-amino-, (4R)- can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures of glutamic acid derivatives. This process typically employs specific enzymes that selectively react with one enantiomer, leaving the desired D-Glutamic acid, 4-amino-, (4R)- .
Industrial Production Methods: Industrial production of D-Glutamic acid, 4-amino-, (4R)- often involves microbial fermentation. Certain strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .
Análisis De Reacciones Químicas
Types of Reactions: D-Glutamic acid, 4-amino-, (4R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry: D-Glutamic acid, 4-amino-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is used to study protein structure and function. It serves as a model compound for understanding the role of stereochemistry in biological systems .
Medicine: D-Glutamic acid, 4-amino-, (4R)- has potential therapeutic applications. It is being investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Mecanismo De Acción
D-Glutamic acid, 4-amino-, (4R)- exerts its effects through several mechanisms. It can act as a neurotransmitter in the central nervous system, interacting with specific receptors to modulate neuronal activity. Additionally, it plays a role in the synthesis of other important biomolecules, such as glutathione and gamma-aminobutyric acid (GABA) .
Molecular Targets and Pathways:
Neurotransmitter Receptors: It interacts with glutamate receptors, influencing synaptic transmission.
Metabolic Pathways: It is involved in the Krebs cycle and the synthesis of other amino acids.
Comparación Con Compuestos Similares
L-Glutamic acid: The L-isomer of glutamic acid, which is more common in nature and plays a similar role in protein synthesis.
D-Aspartic acid: Another D-amino acid with similar properties but different biological functions.
L-Aspartic acid: The L-isomer of aspartic acid, which is involved in the urea cycle and other metabolic pathways.
Uniqueness: D-Glutamic acid, 4-amino-, (4R)- is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with specific receptors and enzymes makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
189938-24-7 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
Clave InChI |
LOPLXECQBMXEBQ-PWNYCUMCSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)[C@H](C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)


![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)


![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)

![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)




